molecular formula C17H11ClF3N3O B2855939 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-30-2

4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2855939
CAS No.: 477851-30-2
M. Wt: 365.74
InChI Key: MXLLOFSHBBOLBU-UVTDQMKNSA-N
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Description

The compound 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₁₇H₁₁ClF₃N₃O) is a pyrazol-3-one derivative characterized by a 3-chloroanilino substituent, a phenyl group at position 2, and a trifluoromethyl group at position 3. Its Z-configuration at the methylene bridge ensures structural rigidity, influencing its physicochemical and biological properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3-chloroanilino moiety contributes to halogen bonding and π-π interactions, critical for biological activity .

Properties

IUPAC Name

4-[(3-chlorophenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O/c18-11-5-4-6-12(9-11)22-10-14-15(17(19,20)21)23-24(16(14)25)13-7-2-1-3-8-13/h1-10,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYRONVRCZGZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Trifluoromethylacetoacetate and Phenylhydrazine

Ethyl trifluoromethylacetoacetate (derived from trifluoromethylacetyl chloride) reacts with phenylhydrazine in ethanol under reflux (80–90°C, 6–8 hours) to yield 2-phenyl-5-(trifluoromethyl)pyrazol-3-one. This method, adapted from trifluoromethyl pyrazole syntheses, achieves yields of 65–75% after recrystallization.

Mechanistic Insight :

  • Nucleophilic attack of phenylhydrazine on the carbonyl group.
  • Cyclization via dehydration to form the pyrazolone ring.
  • Stabilization of the trifluoromethyl group under acidic conditions.

Introduction of the 3-Chloroanilino Methylene Group

The 4-position functionalization is achieved via Knoevenagel condensation or Schiff base formation :

Knoevenagel Condensation with 3-Chloroaniline

The pyrazolone core reacts with 3-chloroaniline in the presence of an aldehyde (e.g., formaldehyde) or a methylene donor (e.g., dimethylformamide dimethyl acetal). For example:

  • Reagents : Pyrazolone (1 eq), 3-chloroaniline (1.2 eq), glacial acetic acid (catalyst), reflux in toluene (110°C, 12 hours).
  • Yield : 60–68% after silica gel chromatography.

Key Variables :

  • Solvent polarity impacts reaction rate (toluene > DMF).
  • Acid catalysts (e.g., AcOH, p-TsOH) enhance imine formation.

Schiff Base Formation via Aldehyde Intermediates

An alternative route involves pre-forming a pyrazole-4-carbaldehyde intermediate, followed by condensation with 3-chloroaniline:

  • Vilsmeier–Haack Formylation : Treating the pyrazolone with POCl₃/DMF at 0–5°C generates the 4-formyl derivative.
  • Condensation : The aldehyde reacts with 3-chloroaniline in ethanol (room temperature, 4 hours) to yield the target compound.
  • Overall Yield : 55–60%.

Trifluoromethyl Group Incorporation Strategies

The 5-(trifluoromethyl) group is introduced either during cyclocondensation or via post-synthetic halogen exchange:

Direct Cyclocondensation with Trifluoromethyl-Containing Precursors

Using ethyl 4,4,4-trifluoroacetoacetate in place of traditional β-keto esters ensures direct incorporation of the CF₃ group. This method, optimized for trifluoromethyl pyrazoles, avoids harsh fluorination steps.

Conditions :

  • Solvent: Ethanol/water (3:1).
  • Temperature: Reflux (78°C, 8 hours).
  • Yield: 70–75%.

Halogen Exchange Using Ruppert–Prakash Reagent

For late-stage trifluoromethylation, (trifluoromethyl)trimethylsilane (TMSCF₃) is employed:

  • Brominate the pyrazolone at position 5 using N-bromosuccinimide (NBS).
  • Replace Br with CF₃ via CuI-mediated coupling with TMSCF₃ in DMF (100°C, 24 hours).
  • Yield : 50–55%.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates but may reduce selectivity.
  • Low-temperature regimes (0–5°C) minimize side reactions during formylation.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate Knoevenagel condensations in biphasic systems.
  • Microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 12 hours for condensation steps).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation One-pot CF₃ incorporation 70–75 >98 High
Post-synthetic CF₃ Bromination + CF₃ coupling 50–55 95 Moderate
Knoevenagel Condensation with 3-chloroaniline 60–68 97 High

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that pyrazolone derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A notable study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential as lead compounds in cancer therapy .
  • Antimicrobial Activity :
    • The compound has shown activity against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting cellular processes in microorganisms, leading to cell death.
    • Research indicates that the incorporation of trifluoromethyl groups enhances the lipophilicity of the molecule, improving its penetration into microbial membranes .
  • Anti-inflammatory Properties :
    • Inflammation-related diseases can be targeted using compounds like this pyrazolone derivative. Studies have suggested that it may inhibit pro-inflammatory cytokines and pathways, providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Agrochemical Applications

  • Herbicidal Activity :
    • The compound's structural features make it a candidate for herbicide development. Research has shown that similar pyrazolone derivatives can inhibit specific enzymes in plants, leading to effective weed control while minimizing harm to crops .
    • Field trials have indicated that formulations containing this compound can reduce weed biomass significantly without adversely affecting crop yield.
  • Pesticidal Applications :
    • The potential use of this compound as an insecticide has been explored due to its ability to interfere with insect hormonal systems. Preliminary studies suggest it could disrupt growth and reproduction in target insect species .

Materials Science Applications

  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties.
    • Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation and oxidative stress .

Case Studies

  • Cancer Cell Line Study : A recent investigation evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with significant induction of apoptosis at higher concentrations.
  • Field Trials for Herbicidal Efficacy : In agricultural settings, trials conducted on common weeds demonstrated that formulations with this compound resulted in over 80% weed control compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. For instance, if it acts as an anti-inflammatory agent, it might inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Pyrazol-3-one Core

Positional Isomerism of Chloroanilino Groups
  • 4-[(4-Chloroanilino)methylene] Analogue: Replacing the 3-chloroanilino group with a 4-chloroanilino substituent alters electronic effects.
  • Impact on Biological Activity: The 3-chloroanilino group in the target compound may optimize steric interactions in enzyme binding pockets, as seen in antimicrobial studies where substituent position significantly affects potency .
Fluorinated Alkyl Chain Modifications
  • Heptafluoropropyl and Nonafluorobutyl Analogues: Compounds like (4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit increased hydrophobicity and bulkier substituents, which may reduce solubility but improve membrane permeability compared to the trifluoromethyl group .
  • Trifluoromethyl vs. Polyfluoroalkyl : The trifluoromethyl group in the target compound balances lipophilicity and steric demands, making it more suitable for oral bioavailability than larger polyfluoroalkyl chains .

Functional Group Replacements

Hydroxy and Ethoxy Substituents
  • (4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-trifluoromethyl-2,4-dihydro-3H-pyrazol-3-one : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility and interactions with polar biological targets. In contrast, the target compound’s lack of hydroxyl groups may favor passive diffusion through lipid membranes .
Diazenyl and Triazole Modifications
  • 5-Methyl-2-phenyl-4-(3-trifluoromethyl-phenylazo)-2,4-dihydro-pyrazol-3-one : The diazenyl (-N=N-) group enables conjugation and redox activity, which are absent in the target compound. This difference may render diazenyl derivatives more reactive in photodynamic therapies .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • This suggests that the 3-chloroanilino group may stabilize crystal packing via halogen bonding, increasing thermal stability .
  • Solubility in ethanol and DMSO is likely moderate due to the trifluoromethyl group’s balance between hydrophobicity and polarity .

Spectroscopic Characterization

  • ¹H-NMR: The 3-chloroanilino protons resonate downfield (δ ~7.2–7.8 ppm) due to electron withdrawal by Cl and CF₃. This contrasts with para-substituted analogues, where protons ortho to chlorine show similar shifts .
  • ¹⁹F-NMR: The CF₃ group in the target compound exhibits a singlet near δ -60 ppm, distinct from polyfluoroalkyl chains (e.g., nonafluorobutyl: δ -80 to -125 ppm) .

Antimicrobial and Anti-inflammatory Potential

  • Analogues like Fiprolin () demonstrate that pyrazol-3-one derivatives inhibit bacterial growth via membrane disruption. The target compound’s trifluoromethyl group may enhance this activity by increasing lipophilicity .
  • Anti-inflammatory activity in similar compounds correlates with COX-2 inhibition. The 3-chloroanilino group’s halogen bonding may improve selectivity for COX-2 over COX-1 .

Biological Activity

The compound 4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , with the CAS number 477851-30-2 , is a pyrazolone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H11ClF3N3O
  • Molecular Weight : 365.74 g/mol
  • Structure : The compound features a pyrazolone core with a trifluoromethyl group and a chloroaniline moiety, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that pyrazolone derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the trifluoromethyl group enhances antibacterial potency. The compound's structural features may facilitate interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . The introduction of the chloroaniline group is believed to enhance its interaction with target proteins involved in cancer progression.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolone derivatives are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation . The mechanism involves the modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses.

Case Studies

StudyFindings
Antimicrobial Efficacy Tested against E. coli and S. aureusSignificant inhibition at low concentrations
Cancer Cell Lines Induced apoptosis in MCF-7 and HeLa cellsPotential lead for anticancer drug development
Inflammation Model Reduced levels of inflammatory markersSupports use in anti-inflammatory therapies

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Interaction : It likely interacts with cell surface receptors, modulating signaling pathways that control cell growth and immune responses.
  • Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound can affect cellular survival and apoptosis.

Q & A

Q. Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in stereochemistry and hydrogen bonding patterns. For example, crystallographic data can confirm the Z/E configuration of the methylene group in the pyrazolone ring .
  • DFT Calculations : Validate NMR chemical shifts by comparing experimental 1H^1H/13C^{13}C NMR data with computed spectra (e.g., using Gaussian or ORCA software) .
  • Dynamic NMR : Analyze temperature-dependent NMR to detect conformational flexibility that may explain discrepancies (e.g., hindered rotation around the anilino group) .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing purity and stability?

Q. Methodological Answer :

  • HPLC-PDA/MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients. MS detects degradation products (e.g., hydrolyzed intermediates) .
  • TGA/DSC : Assess thermal stability under nitrogen atmosphere; decomposition temperatures >200°C suggest suitability for high-temperature reactions .
  • FT-IR : Monitor functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) to detect hydrolysis or oxidation .

Advanced Question: What computational methods can predict the compound’s biological targets and interaction mechanisms?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) based on the trifluoromethyl group’s electron-withdrawing effects .
  • MD Simulations : Simulate ligand-protein binding dynamics over 100+ ns to assess stability of hydrogen bonds with the chloroanilino moiety .
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Phase or MOE .

Basic Question: How can researchers assess the compound’s stability under varying pH and light exposure?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 40°C for 24h; analyze via HPLC for hydrolysis products .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation using LC-MS to identify radical-mediated byproducts .

Advanced Question: What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicological impact?

Q. Methodological Answer :

  • OECD 307 Guideline : Conduct soil biodegradation studies under aerobic conditions, measuring half-life (t₁/₂) via LC-MS/MS .
  • Microcosm Models : Simulate aquatic ecosystems to track bioaccumulation in algae (e.g., Chlorella vulgaris) and Daphnia .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using EPI Suite or TEST software, leveraging the compound’s logP and molecular weight .

Advanced Question: How can mechanistic studies clarify the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., C-H vs. N-H bond cleavage) .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox behavior; the trifluoromethyl group’s electron-withdrawing nature may shift reduction potentials .
  • Trapping Experiments : Add scavengers (e.g., TEMPO for radicals) during reactions to intercept intermediates and propose mechanisms .

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